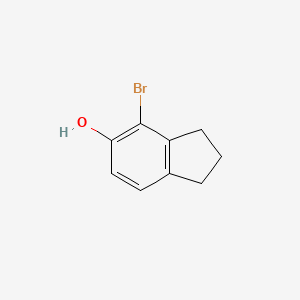
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is a chemical compound with a unique structure that includes an iodine atom attached to a benzopyran ring.
Méthodes De Préparation
The synthesis of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol typically involves the iodination of a benzopyran precursor. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran-2-yl)methanol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran-2-one derivatives, while substitution reactions can introduce various functional groups into the benzopyran ring.
Applications De Recherche Scientifique
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound serves as a building block for the development of new drugs.
Industry: The compound is used in materials science for the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol involves its interaction with molecular targets in biological systems. The iodine atom in the compound can form halogen bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects . The specific pathways involved depend on the target and the context of its use.
Comparaison Avec Des Composés Similaires
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol can be compared with other similar compounds, such as:
6-iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a carboxylic acid group instead of a methanol group, which affects its reactivity and applications.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: The fluorine atom in this compound provides different chemical properties compared to iodine, such as increased electronegativity and different reactivity patterns.
Nebivolol: A β1-adrenergic blocker with a similar benzopyran structure, used as an antihypertensive agent.
The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical and biological properties that are valuable in various research applications.
Propriétés
IUPAC Name |
(6-iodo-3,4-dihydro-2H-chromen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOZMYOYIASFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)OC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)



![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)
